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Compound of Interest

Compound Name: 7-Chloro-2-methyl-2H-indazole

Cat. No.: B572764

7-Chloro-2-methyl-2H-indazole (CAS No. 1216469-16-7) is a substituted heterocyclic
compound built upon the indazole scaffold. The indazole core, a fusion of benzene and
pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry due to its
frequent appearance in molecules with diverse and potent biological activities.[1][2] The
specific substitution pattern of this molecule—a chlorine atom at the 7-position and a methyl
group on the nitrogen at the 2-position (the N-2 tautomer)—defines its unique electronic and
steric properties.[3] These features make it a valuable building block in the synthesis of more
complex molecules targeted for therapeutic applications, including potential antimicrobial and
anticancer agents.[2][3]

The N-2 methylation is a critical structural feature. In the broader indazole family, the dipole
moment of the 2H-indazole tautomer is significantly greater than that of the 1H-indazole, and
the basicity also differs, which can profoundly impact molecular interactions and
pharmacokinetic properties.[4] Understanding the precise physicochemical properties of 7-
Chloro-2-methyl-2H-indazole is therefore not merely an academic exercise; it is a prerequisite
for its effective use in drug discovery, enabling researchers to predict its behavior, design
appropriate assays, and develop viable formulations.

This guide provides a comprehensive overview of the core physicochemical identity of 7-
Chloro-2-methyl-2H-indazole and presents a validated experimental framework for its
complete characterization.
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Section 1: Core Molecular and Physicochemical
Identity

A thorough understanding of a compound begins with its fundamental identifiers and key
physicochemical parameters. While extensive experimental data for this specific molecule is
not widely published, we can consolidate its known identifiers and reference predicted values
or data from close analogs to build a working profile.

Table 1: Physicochemical Properties of 7-Chloro-2-methyl-2H-indazole
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Property Value / Information Source | Comment
7-chloro-2-methyl-2H-

IUPAC Name . [3]
indazole

CAS Number 1216469-16-7 [3]

Molecular Formula CsH7CIN2 [3]

Molecular Weight 166.61 g/mol [3]

Physical Form

Solid at room temperature.

[3]

Not experimentally reported.

Melting Point Determination protocol is -
provided in Section 2.3.
Not experimentally reported. )
- ) ) Predicted data for a related
Boiling Point Predicted for analog 7-Chloro-

1H-indazole: 309.5+15.0 °C.

compound.

Aqueous Solubility

Not experimentally reported.
Determination protocol is

provided in Section 2.4.

Lipophilicity (LogP)

Not experimentally reported.
XLogP3 predicted for isomer 6-
Chloro-2-methyl-2H-indazole:
2.6.

[5] Computed value for an
isomeric compound. Protocol
for experimental determination

is in Section 2.5.

pKa (Acidic)

Not experimentally reported.
Predicted for parent 1H-
Indazole: 13.86.

[4] Data for the parent scaffold,

which is a stronger acid.

| pKa (Basic) | Not experimentally reported. The pKa of the conjugate acid of parent 1H-

Indazole is 1.31. |[4] Data for the parent scaffold, which is a weaker base. |

Section 2: A Validated Experimental Framework for

Characterization
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For any research chemical, particularly one intended for drug development, in-house
verification of its identity, purity, and core properties is a critical step that ensures the reliability
of all subsequent biological data. This section provides self-validating, step-by-step protocols
for the comprehensive physicochemical characterization of a newly synthesized or procured
batch of 7-Chloro-2-methyl-2H-indazole.

Overall Physicochemical Characterization Workflow
Synthesis or Procurement
of 7-Chloro-2-methyl-2H-indazole

Initial Sample

Protocol 2.1:
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Caption: Workflow for comprehensive physicochemical characterization.
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Protocol 2.1: Identity and Purity Confirmation by
Spectroscopy and Chromatography

Expertise & Rationale: This protocol establishes the molecular identity and purity, which is the
foundational step for all further experiments. We use a combination of Nuclear Magnetic
Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight
confirmation, and High-Performance Liquid Chromatography (HPLC) for quantitative purity
assessment. The choice of deuterated chloroform (CDClIs) as the initial NMR solvent is based
on the expected non-polar nature of the molecule, though DMSO-ds is a viable alternative if
solubility is poor.[6]

Methodology:
e Sample Preparation for NMR:
o Accurately weigh 5-10 mg of 7-Chloro-2-methyl-2H-indazole.

o Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCls) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e 'H NMR Acquisition:
o Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

o Expected Signals: The spectrum should be consistent with the structure: aromatic protons
in the ~7.0-8.0 ppm region, a singlet for the N-methyl group (~4.0 ppm), and a singlet for
the indazole C3-proton. The integration of these regions should correspond to the number
of protons in the structure.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Expected Signals: Expect signals corresponding to the 8 carbon atoms in the molecule,
with aromatic carbons typically appearing between 110-150 ppm and the N-methyl carbon
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appearing further upfield.

e Mass Spectrometry (MS) Acquisition:
o Prepare a dilute solution of the sample in methanol or acetonitrile (~0.1 mg/mL).

o Infuse the solution into an electrospray ionization (ESI) mass spectrometer operating in

positive ion mode.

o Expected Result: The primary ion observed should correspond to the protonated molecule
[M+H]* at m/z 167.04. The characteristic isotopic pattern for one chlorine atom (a ~3:1
ratio of [M+H]* to [M+2+H]*) must be present.

 Purity Analysis by HPLC:

o Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase
B (e.g., 0.1% formic acid in acetonitrile).

o Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um).
o Gradient: Run a gradient from 5% B to 95% B over 15-20 minutes.

o Detection: Use a UV detector set to a wavelength where the compound absorbs (e.g., 254

nm).

o Analysis: The purity is calculated by the area percentage of the main peak relative to the
total area of all peaks. A purity of 295% is typically required for use in biological assays.

Protocol 2.2: Physical State and Appearance

Methodology:
o Observe the sample at ambient temperature (20-25°C).

e Record the physical form (e.g., crystalline solid, amorphous powder) and color. 7-Chloro-2-
methyl-2H-indazole is expected to be a solid.[3]

Protocol 2.3: Melting Point Determination
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Expertise & Rationale: The melting point is a crucial indicator of purity. A sharp melting range
(typically <2°C) suggests a highly pure compound, whereas a broad or depressed range
indicates the presence of impurities.

Methodology:

e Place a small, dry amount of the powdered sample into a capillary tube, sealed at one end.
o Tap the tube gently to pack the sample to a height of 2-3 mm.

e Place the tube in a calibrated melting point apparatus.

e Heat the sample at a rate of 10-15°C per minute initially.

e Once the temperature is within 20°C of the expected melting point, reduce the heating rate to
1-2°C per minute.

e Record the temperature at which the first drop of liquid appears (T1) and the temperature at
which the entire sample becomes liquid (Tz). The melting range is Tz - Ta.

Protocol 2.4: Aqueous Solubility Determination (Shake-
Flask Method)

Expertise & Rationale: Aqueous solubility is a critical parameter for any compound intended for
biological testing or oral administration. Low solubility can lead to poor absorption and
unreliable results in vitro.[2] The shake-flask method is considered the "gold standard" for
determining thermodynamic equilibrium solubility.

Methodology:

e Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL)
of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

» Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g.,
25°C or 37°C).

» Agitate the suspension for 24 hours to ensure equilibrium is reached.
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o After 24 hours, allow the suspension to settle. Remove an aliquot of the supernatant, taking
care not to disturb the solid pellet.

« Filter the supernatant through a 0.45 pum syringe filter to remove any remaining undissolved
particles.

e Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-
UV method, comparing the peak area to a standard curve prepared with known
concentrations of the compound.

o Express the solubility in pg/mL or pM.

Protocol 2.5: Lipophilicity (LogP) Determination by RP-
HPLC

Expertise & Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient
(LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion
(ADME) properties. A high LogP indicates greater lipid solubility. The reverse-phase HPLC
method is a rapid and reliable way to estimate LogP by correlating a compound's retention time
with that of known standards.

Methodology:

o Standard Preparation: Prepare solutions of a series of standard compounds with known
LogP values (e.qg., uracil, aniline, toluene, naphthalene) in the mobile phase.

o Sample Preparation: Prepare a solution of 7-Chloro-2-methyl-2H-indazole in the mobile
phase.

e Chromatography:

o

Use a C18 column and an isocratic mobile phase (e.g., 60:40 acetonitrile:water).

o

Inject each standard and the test compound, recording the retention time (t_R).

[¢]

Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
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o Calculation:
o Calculate the capacity factor (k) for each compound using the formula: k=(t R-t 0)/t_O.

o Plot log(k) versus the known LogP values for the standards. This should yield a linear
relationship.

o Using the equation of the line from the standard curve, calculate the LogP of 7-Chloro-2-
methyl-2H-indazole from its measured log(k) value.

Section 3: Synthetic Pathway Overview

The synthesis of 2H-indazoles, including N-2 methylated derivatives, can be achieved through
several modern synthetic methodologies. A common and effective approach involves a copper-
catalyzed, one-pot, three-component reaction.[7] This method is valued for its efficiency and
tolerance of various functional groups.

Representative Synthesis of 2-Alkyl-2H-Indazoles
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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